molecular formula C16H14N2S B13874926 4-(5-(4-Aminophenyl)thiophen-2-yl)benzenamine

4-(5-(4-Aminophenyl)thiophen-2-yl)benzenamine

Cat. No.: B13874926
M. Wt: 266.4 g/mol
InChI Key: QUVIYFJRWXKEKM-UHFFFAOYSA-N
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Description

4-[5-(4-aminophenyl)thiophen-2-yl]aniline is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of an aniline group attached to a thiophene ring, which is further substituted with an aminophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-[5-(4-aminophenyl)thiophen-2-yl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[5-(4-aminophenyl)thiophen-2-yl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, sulfurizing agents like phosphorus pentasulfide for condensation reactions, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[5-(4-aminophenyl)thiophen-2-yl]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-aminophenyl)thiophen-2-yl]aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

4-[5-(4-aminophenyl)thiophen-2-yl]aniline can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

4-[5-(4-aminophenyl)thiophen-2-yl]aniline

InChI

InChI=1S/C16H14N2S/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2

InChI Key

QUVIYFJRWXKEKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)N)N

Origin of Product

United States

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